molecular formula C25H18N4O4S B2797205 N-[4-(acetylamino)phenyl]-4-(3-oxo-4-propyl-3,4-dihydroquinoxalin-2-yl)benzamide CAS No. 1112025-93-0

N-[4-(acetylamino)phenyl]-4-(3-oxo-4-propyl-3,4-dihydroquinoxalin-2-yl)benzamide

Numéro de catalogue B2797205
Numéro CAS: 1112025-93-0
Poids moléculaire: 470.5
Clé InChI: XDOCBKLVXSSEEB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(acetylamino)phenyl]-4-(3-oxo-4-propyl-3,4-dihydroquinoxalin-2-yl)benzamide, also known as AQ-RA 741, is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent.

Applications De Recherche Scientifique

Modulation of Histone Acetylation

The compound CI-994, a derivative in the same class as N-[4-(acetylamino)phenyl]-4-(3-oxo-4-propyl-3,4-dihydroquinoxalin-2-yl)benzamide, has been shown to modulate histone acetylation, indicating its role as a histone deacetylase (HDAC) inhibitor. This activity suggests potential applications in cancer therapy, where modulation of histone acetylation can influence gene expression and tumor progression. CI-994 induces hyperacetylation of histone H3 in colon carcinoma cells, pointing towards its antitumor cytostatic properties currently under clinical trial (Kraker et al., 2003).

Synthesis and Anti-Inflammatory Activity

Research into related compounds includes the synthesis of indolyl azetidinones, showcasing the chemical versatility of benzamide derivatives. These compounds have been evaluated for their anti-inflammatory activity, highlighting their potential as non-steroidal anti-inflammatory drugs (NSAIDs). Such research underscores the broad applicability of these compounds in developing new therapeutic agents with anti-inflammatory properties (Kalsi et al., 1990).

Discovery as Orally Active Histone Deacetylase Inhibitor

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is another molecule related to the compound , demonstrating the role of benzamide derivatives in the discovery of new histone deacetylase (HDAC) inhibitors. MGCD0103 is an orally bioavailable compound with significant antitumor activity, highlighting the therapeutic potential of such compounds in cancer treatment. This research emphasizes the importance of benzamide derivatives in the development of new drugs targeting epigenetic modulators (Zhou et al., 2008).

Anticancer Evaluation of Benzamide Derivatives

The design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for their anticancer activity further elucidate the role of such compounds in medicinal chemistry. These derivatives have shown promising anticancer activity against various cancer cell lines, providing a foundation for future drug development based on benzamide scaffolding (Ravinaik et al., 2021).

Propriétés

IUPAC Name

7-benzyl-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O4S/c30-24-18-11-20-21(32-15-31-20)12-19(18)26-25(29(24)13-16-7-3-1-4-8-16)34-14-22-27-23(28-33-22)17-9-5-2-6-10-17/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOCBKLVXSSEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=N3)SCC4=NC(=NO4)C5=CC=CC=C5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-benzyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.